6-Fluoro-2-methyl-3-nitropyridine

Description

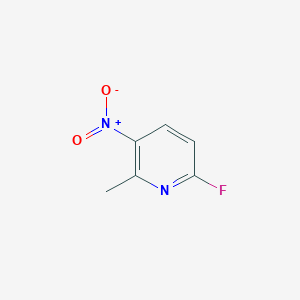

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRFRZVCOWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496867 | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18605-16-8 | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and safety information. A generalized synthesis protocol is provided based on established methods for analogous compounds. Furthermore, its crucial role as a versatile intermediate in the development of pharmacologically active agents is discussed.

Chemical and Physical Properties

This compound is a functionalized pyridine derivative with the molecular formula C₆H₅FN₂O₂.[1] Its structure incorporates a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. These substituents provide multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.[2] The compound typically appears as a solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18605-16-8 | [1] |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluoro-6-methyl-5-nitropyridine, 6-Fluoro-3-nitro-2-picoline | [1] |

| Appearance | Solid | [3] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform. | [3] |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | [3] |

Spectroscopic Data

Table 2: Spectroscopic Data

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are used to confirm the structure. | [4] |

| Mass Spectrometry (MS) |

Detailed spectral data with peak assignments are not publicly available and would require experimental determination.

Synthesis

A common and reliable method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine.[4] This malonic ester synthesis approach is a versatile method for forming carbon-carbon bonds.

General Experimental Protocol: Malonic Ester Synthesis

This protocol describes a generalized procedure for the synthesis of 2-methyl-3-nitropyridines, which can be adapted for this compound.

Step 1: Nucleophilic Substitution with Diethyl Malonate

To a stirred suspension of a suitable base (e.g., sodium hydride or potassium carbonate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), diethyl malonate is added dropwise. After the initial reaction ceases, a solution of the starting material, 2-chloro-6-fluoro-3-nitropyridine, in the same solvent is added. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the diethyl (6-fluoro-3-nitro-pyridin-2-yl)malonate intermediate.[4]

Step 2: Hydrolysis and Decarboxylation

The resulting malonic ester derivative is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in an aqueous solution of a strong acid, such as sulfuric acid. The hydrolysis of the ester groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative, yields the final product, this compound.[4]

Caption: General synthesis workflow for 2-methyl-3-nitropyridines.

Reactivity and Applications in Drug Discovery

The chemical structure of this compound provides it with exceptional synthetic utility. The fluorine atom can modulate the electronic properties and bioavailability of a target molecule. The nitro group activates the pyridine ring for nucleophilic substitution and can also be reduced to an amino group, opening up further synthetic possibilities. The methyl group can also participate in various reactions.[2]

This compound is a valuable intermediate in the pharmaceutical industry for the synthesis of drug candidates targeting a range of diseases.[2] The pyridine scaffold is a common feature in many biologically active molecules.

Role as a Key Building Block

This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Caption: Reactivity and applications of this compound.

Safety and Handling

This compound is associated with certain health hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an essential building block for the creation of complex and pharmacologically relevant molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-6-methyl-3-nitropyridine Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Fluoro-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the known physical properties of 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physical characteristics.

Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₆H₅FN₂O₂.[1] It is recognized for its role as a versatile building block in organic synthesis. The presence of a fluorine atom, a methyl group, and a nitro group on the pyridine ring imparts specific reactivity, making it a valuable precursor for more complex molecules.[2]

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Physical State | Light yellow to yellow to orange clear liquid (at 20°C) | |

| Boiling Point | 85 °C at 5 mmHg | - |

| Flash Point | 95 °C | - |

| Specific Gravity | 1.35 (20/20) | - |

| Refractive Index | 1.52 | - |

| Purity | >97.0% (GC) | |

| CAS Number | 18605-16-8 | [1] |

Storage and Handling: It is recommended to store this compound at room temperature, preferably in a cool, dark place below 15°C. The compound is light and air-sensitive and should be stored under an inert gas.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are likely employed. The following are general procedures for determining boiling point and refractive index.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For a compound like this compound, which has a boiling point recorded under reduced pressure, vacuum distillation is the standard method.

General Protocol for Boiling Point Determination by Distillation:

-

A small quantity of the liquid is placed in a distillation flask.

-

The flask is connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the setup to measure the pressure.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded, along with the corresponding pressure from the manometer.[3]

For smaller sample sizes, the Thiele tube method is a common alternative.[4]

2.2. Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, as it passes through that substance.[5] A digital refractometer is a modern instrument used for this measurement.

General Protocol for Refractive Index Measurement using a Digital Refractometer:

-

Calibrate the instrument, typically with distilled water.

-

Place a small drop of the liquid sample onto the prism of the refractometer.

-

The instrument will automatically measure and display the refractive index at a specific temperature, usually 20°C.[6]

Role in Synthesis

This compound is a valuable intermediate in organic synthesis due to its distinct functional groups, which allow for a variety of chemical transformations. The presence of the nitro group, for instance, facilitates nucleophilic substitution reactions.[7] This reactivity makes it a key component in the synthesis of various pharmaceutical and agrochemical compounds.[2]

The following diagram illustrates the logical relationship of this compound as a versatile chemical building block.

Caption: Versatility of this compound in Synthesis.

References

- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methyl-3-nitropyridine

This technical guide provides a comprehensive exploration of a viable synthetic pathway for 6-fluoro-2-methyl-3-nitropyridine, a valuable fluorinated heterocyclic compound for researchers, scientists, and professionals in drug development. This document outlines a two-step synthesis commencing with the nitration of 2-amino-6-methylpyridine, followed by a Balz-Schiemann reaction to introduce the fluorine atom. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathway are presented to facilitate a thorough understanding and practical application of this process.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The initial step involves the electrophilic nitration of 2-amino-6-methylpyridine. The resulting aminonitropyridine intermediate is then converted to the target fluoro-compound via the Balz-Schiemann reaction, which involves diazotization of the amino group followed by thermal decomposition in the presence of a fluoride source.

It is important to note that the regioselectivity of the initial nitration step on the 2-amino-6-methylpyridine starting material is crucial in determining the final product's isomeric structure. Based on established directing effects of substituents on the pyridine ring, the nitro group is anticipated to be introduced at the 5-position, ortho to the activating amino group. Consequently, the likely product of this synthetic route is 2-fluoro-6-methyl-5-nitropyridine . This guide will proceed with the synthesis of this isomer.

Caption: Proposed two-step synthesis pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for the two key stages of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Nitration of 2-Amino-6-methylpyridine

The first step is the synthesis of 2-amino-6-methyl-5-nitropyridine through the nitration of 2-amino-6-methylpyridine.

Experimental Protocol:

-

Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

-

Slowly add 2.0 g of 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Subsequently, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (1:1 by volume) dropwise to the reaction mixture, ensuring the temperature is maintained at or below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 11 hours.

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Neutralize the solution with a concentrated ammonia solution until a precipitate forms.

-

Extract the product with ethyl acetate. The organic layer is then washed with a dilute ammonia solution.

-

Concentrate the organic layer to yield the solid product, 2-amino-6-methyl-5-nitropyridine.[1]

Quantitative Data for Nitration:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-methylpyridine | [1] |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |

| Reaction Temperature | 0 °C to 50 °C | [1] |

| Reaction Time | ~12 hours | [1] |

| Product | 2-Amino-6-methyl-5-nitropyridine | [1] |

| Yield | 75% | [1] |

Step 2: Balz-Schiemann Reaction of 2-Amino-6-methyl-5-nitropyridine

The second step involves the conversion of the amino group of 2-amino-6-methyl-5-nitropyridine to a fluoro group using the Balz-Schiemann reaction. This process consists of two main parts: diazotization and thermal decomposition.

Experimental Protocol:

Part A: Diazotization

-

Dissolve the 2-amino-6-methyl-5-nitropyridine intermediate in an aqueous solution of fluoroboric acid (HBF₄) at a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Stir the resulting mixture for 30-60 minutes at this low temperature to ensure the complete formation of the diazonium tetrafluoroborate salt.

Part B: Thermal Decomposition (Fluorodediazoniation)

-

Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold ether.

-

Carefully dry the isolated salt.

-

Gently heat the dry diazonium salt in an inert, high-boiling point solvent until the evolution of nitrogen gas ceases. The temperature should be carefully controlled to avoid tar formation.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by distillation or chromatography to obtain 2-fluoro-6-methyl-5-nitropyridine.

Quantitative Data for Balz-Schiemann Reaction:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-methyl-5-nitropyridine | General Procedure |

| Key Reagents | HBF₄, NaNO₂ | [2] |

| Diazotization Temperature | 0-10 °C | General Procedure |

| Decomposition Temperature | Substrate dependent, requires careful optimization | [2] |

| Product | 2-Fluoro-6-methyl-5-nitropyridine | |

| Expected Yield | 40-70% (based on similar substrates) | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow.

References

Spectroscopic Data of 6-Fluoro-2-methyl-3-nitropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Chemical Structure and Properties

This compound is a substituted pyridine with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[1] Its chemical structure is presented below.

Figure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.3 | d | ~8.0 | 1H | H-4 |

| ~7.2 | d | ~8.0 | 1H | H-5 |

| ~2.6 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~135 | C-3 |

| ~115 | C-5 |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum has been recorded for this compound.[1] The characteristic absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600-1580 | Strong | Aromatic C=C stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | C-F stretch |

| ~850-800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data is not publicly available. The predicted molecular ion peak is presented below.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 156.03 | [M]⁺ |

Experimental Protocols

The following sections describe standard experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A standard protocol for obtaining the mass spectrum is as follows:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Figure 2. General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 6-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-methyl-3-nitropyridine is a key heterocyclic building block in organic synthesis, valued for its specific reactivity profile that enables the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in nucleophilic aromatic substitution (SNAr) reactions. This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its key transformations, and discusses its stability under various conditions.

Chemical and Physical Properties

This compound is a light yellow to orange liquid under standard conditions. Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a nitro group, dictates its chemical behavior. The fluorine at the 6-position acts as an excellent leaving group in nucleophilic aromatic substitution reactions, a reactivity that is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the 3-position.

| Property | Value | Source |

| CAS Number | 18605-16-8 | [1] |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.12 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | |

| Purity | >97.0% (GC) | |

| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | |

| Storage Conditions | Store under inert gas, light and air sensitive |

Reactivity and Key Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the ortho-nitro group strongly activate the C6 position (to which the fluorine is attached) towards nucleophilic attack. This makes the fluorine atom an excellent leaving group.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 2-methyl-3-nitropyridin-6-amine derivatives. These products are often intermediates in the development of pharmaceuticals.

General Reaction Scheme:

Caption: SNAr with Amines.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-methyl-3-nitropyridin-6-amines

-

Reaction Setup: To a solution of an appropriate aniline (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, typically N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methyl-3-nitropyridin-6-amine.

Nucleophilic Aromatic Substitution (SNAr) with Thiols

Reactions with thiols proceed in a similar manner to those with amines, yielding 2-methyl-3-nitro-6-(substituted-thio)pyridines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Reaction Scheme:

Caption: SNAr with Thiols.

Experimental Protocol: General Procedure for the Synthesis of 2-Methyl-3-nitro-6-(substituted-thio)pyridines [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in an anhydrous solvent such as DMF or tetrahydrofuran (THF).

-

Thiolate Formation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture, typically to between 50°C and 100°C, until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the pure thioether product.

Stability Studies

While specific forced degradation studies for this compound are not extensively reported in the literature, the stability of related nitropyridine derivatives can provide insights.[4][5] Nitropyridines are generally stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.[6][7][8]

General Considerations for Stability:

-

Hydrolytic Stability: Stability in aqueous media is pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the fluoro group or degradation of the pyridine ring may occur, especially at elevated temperatures.[4][9]

-

Oxidative Stability: The presence of the nitro group suggests some resistance to oxidation, but strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products.[5]

-

Photostability: Aromatic nitro compounds can be light-sensitive. It is recommended to store this compound in a dark place.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures, but decomposition may occur at elevated temperatures.

Experimental Workflow for a Forced Degradation Study:

Caption: Forced Degradation Workflow.

Conclusion

This compound is a versatile and reactive intermediate, primarily utilized in SNAr reactions for the synthesis of various substituted pyridine derivatives. Its reactivity is well-defined by the activating nitro group and the excellent leaving group ability of the fluorine atom. While the compound is generally stable under standard storage conditions, care should be taken to avoid harsh environments such as strong acids or bases, high temperatures, and prolonged exposure to light to prevent degradation. The experimental protocols provided herein offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors. Further detailed kinetic and stability studies would be beneficial for a more complete understanding of its chemical properties.

References

- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

- 9. Stability studies of 5-fluorocytosine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety of 6-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information is intended to ensure the safe handling, storage, and disposal of this compound in a research and development setting. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols and safety workflows are visualized.

Section 1: Chemical and Physical Properties

This compound is a light yellow to orange clear liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O2 | [1] |

| Molecular Weight | 156.11 g/mol | [1][2] |

| Appearance | Light yellow to Yellow to Orange clear liquid | |

| Purity | >97.0% (GC) | |

| CAS Number | 18605-16-8 | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are detailed below.

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning[3]

Section 3: Toxicological Information

Section 4: Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the necessary precautions.

First Aid Measures

In case of exposure, immediate action is crucial. The following table summarizes the recommended first aid procedures.[1]

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and store under an inert gas.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Section 5: Potential Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as 2-methyl-3-nitropyridines. The proposed pathway involves the reaction of a corresponding 2-chloropyridine with diethyl malonate, followed by acidic hydrolysis and decarboxylation.

Disclaimer: This proposed synthesis is for informational purposes only and has not been experimentally validated from the provided search results. Any attempt to perform this synthesis should be done with extreme caution and under the supervision of a qualified chemist.

Section 6: Reactivity and Stability

This compound is stable under recommended storage conditions. However, it may react with strong oxidizing agents. The nitro group on the pyridine ring facilitates nucleophilic substitution reactions.

This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Discovery and History of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant portion of FDA-approved drugs. The introduction of a nitro group to this heterocyclic core creates substituted nitropyridines, a class of compounds with a rich history and diverse applications in drug discovery and agrochemicals. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, making these compounds versatile intermediates for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for substituted nitropyridines, alongside their applications as modulators of critical signaling pathways.

Historical Perspective and Key Milestones

The history of pyridine chemistry dates back to the 19th century, with early investigations into the composition of coal tar. While impure pyridine was likely isolated earlier, its structure was proposed in the 1860s and 1870s by Wilhelm Körner and James Dewar, who suggested its analogy to benzene with a nitrogen atom replacing a C-H unit. The first synthesis of the parent pyridine ring was achieved by William Ramsay in 1876.

The development of synthetic routes to substituted pyridines soon followed. The Hantzsch pyridine synthesis, reported in 1881, provided a versatile method for the preparation of dihydropyridines, which could be subsequently oxidized to pyridines. Another significant early contribution was the Chichibabin pyridine synthesis in 1924, which allowed for the construction of the pyridine ring from aldehydes and ketones with ammonia.

The direct nitration of pyridine proved to be a significant challenge for early chemists due to the deactivation of the ring by the nitrogen atom, which is protonated under strongly acidic conditions. This deactivation makes electrophilic aromatic substitution difficult. However, the development of alternative synthetic strategies, such as the use of dinitrogen pentoxide (the Bakke procedure) and the functionalization of pre-existing substituted pyridines, has made a wide range of nitropyridine isomers accessible. These compounds have since become crucial building blocks in the synthesis of numerous biologically active molecules.

Key Synthetic Methodologies

The synthesis of substituted nitropyridines can be broadly categorized into two approaches: the direct nitration of a pre-formed pyridine ring and the construction of the nitropyridine ring from acyclic precursors.

Direct Nitration of Pyridines

Direct nitration of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.

Bakke Procedure (Nitration with Dinitrogen Pentoxide): A significant breakthrough in the direct nitration of pyridines was the development of the Bakke procedure. This method involves the reaction of pyridine or a substituted pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous sulfite or bisulfite leads to the formation of 3-nitropyridine in good yield.[1][2] The proposed mechanism involves a[3][4] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution.[1][2]

Synthesis from Substituted Pyridine Precursors

A common and versatile approach to synthesizing substituted nitropyridines is through the chemical modification of readily available pyridine derivatives.

Synthesis of 2-Chloro-5-nitropyridine: This important intermediate is often synthesized from 2-hydroxypyridine. The process involves nitration of 2-hydroxypyridine to yield 2-hydroxy-5-nitropyridine, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Synthesis of 2-Amino-5-nitropyridine: 2-Amino-5-nitropyridine is another key building block. It can be prepared by the nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid. Alternatively, it can be synthesized from 2-chloro-5-nitropyridine via nucleophilic aromatic substitution with ammonia.

Ring-forming Reactions

Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis produces dihydropyridines, modifications of this reaction can be used to synthesize nitropyridine derivatives. This typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, where one of the components contains a nitro group. The resulting dihydropyridine can then be oxidized to the corresponding nitropyridine.

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form the pyridine ring. By using nitro-substituted starting materials, substituted nitropyridines can be obtained.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the introduction of substituents at positions that are not easily accessible by other means. For 3-nitropyridine, VNS reactions can be used to introduce amino or alkyl groups at the 2- and 4-positions.[1]

Experimental Protocols

General Protocol for the Bakke Nitration of Pyridine

Materials:

-

Pyridine

-

Dinitrogen pentoxide (N₂O₅)

-

Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

-

Organic solvent (e.g., dichloromethane)

-

Water

Procedure:

-

A solution of pyridine in an organic solvent is treated with a solution of dinitrogen pentoxide at low temperature (e.g., -10 °C to 0 °C) to form the N-nitropyridinium salt.

-

The reaction mixture is then added to an aqueous solution of a reducing agent like sulfur dioxide or sodium bisulfite.

-

The mixture is stirred and allowed to warm to room temperature.

-

The product, 3-nitropyridine, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the product.

Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Sodium hydroxide solution

Procedure:

-

A mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is heated at reflux.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured into ice water and neutralized with a sodium hydroxide solution.

-

The precipitated product, 2-chloro-5-nitropyridine, is collected by filtration, washed with water, and dried.

Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Ammonia solution

Procedure:

-

2-Aminopyridine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Fuming nitric acid is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a period at a slightly elevated temperature (e.g., 45 °C).

-

The reaction mixture is then poured onto crushed ice, and the pH is adjusted to 6 with ammonia solution to precipitate the product.

-

The 2-amino-5-nitropyridine is collected by filtration, washed with water, and dried.

Quantitative Data

Table 1: Representative Yields for the Synthesis of Substituted Nitropyridines

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Pyridine | 3-Nitropyridine | N₂O₅, SO₂/H₂O | 77 | [1][2] |

| 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | POCl₃, PCl₅, heat | 76.9 - 95.3 | Internal Compilation |

| 2-Aminopyridine | 2-Amino-5-nitropyridine | HNO₃, H₂SO₄ | 75 - 91.7 | Internal Compilation |

| 2-Chloro-5-nitropyridine | 2-Amino-5-nitropyridine | NH₃, Cu₂O, 80 °C | 85 | Internal Compilation |

| 3-Nitropyridine | 2-Amino-5-nitropyridine | NH₃, KMnO₄ | 66 | [1] |

| 3-Nitropyridine | 2-Butylamino-5-nitropyridine | Butylamine, KMnO₄ | 92 | [1] |

Table 2: Biological Activity of Selected Substituted Nitropyridine Derivatives

| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |

| Substituted 2-aminopyridine derivative | JAK2 | 8.5 - 12.2 µM | Cancer | Internal Compilation |

| Substituted 3,5-diaminobenzamide | GSK-3β | Not specified | Cancer | [5] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (strand transfer) | 190 ± 30 µM | Antiviral | [6] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (3' processing) | 60 ± 15 µM | Antiviral | [6] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 µM | Antiviral | [6] |

Table 3: Physicochemical Properties of Selected Nitropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) |

| 2-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 35-40 | 0.3 |

| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 35-40 | 0.79 |

| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 48-50 | 0.3 |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 186-188 | 0.5 |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | 1.2 |

Substituted Nitropyridines in Drug Discovery: Targeting Signaling Pathways

Substituted nitropyridines are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The pyridine ring can mimic the phenyl group found in many kinase inhibitors, while the nitro group can be a key pharmacophoric feature or a precursor for other functional groups.

Inhibition of Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[7] Substituted 2-aminopyridine derivatives have been identified as potent inhibitors of JAK2.

Caption: JAK2-STAT3 signaling pathway and its inhibition by a substituted nitropyridine.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[8] Its dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and bipolar disorder. Substituted nitropyridines have been explored as scaffolds for the development of GSK-3 inhibitors.

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

Drug Discovery and Development Workflow

The journey of a substituted nitropyridine from a laboratory curiosity to a potential therapeutic agent follows a well-defined drug discovery and development pipeline.

Caption: A generalized workflow for small molecule drug discovery and development.

This process begins with the identification and validation of a biological target. High-throughput screening (HTS) of compound libraries containing substituted nitropyridines can identify initial "hits." These hits then undergo a process of hit-to-lead optimization, where medicinal chemists synthesize and test analogues to improve potency and selectivity, establishing a structure-activity relationship (SAR). Promising lead compounds are further optimized to improve their ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. Successful preclinical candidates then move into clinical trials to assess their safety and efficacy in humans, with the ultimate goal of obtaining regulatory approval for use as a new medicine.[3][4][9][10]

Conclusion

Substituted nitropyridines represent a historically significant and synthetically versatile class of compounds. From the early challenges of their synthesis to their modern application as key building blocks in the development of targeted therapeutics, their journey highlights the continuous evolution of organic and medicinal chemistry. The ability to fine-tune their electronic and steric properties through substitution allows for the rational design of molecules with specific biological activities. As our understanding of complex signaling pathways deepens, the strategic use of the substituted nitropyridine scaffold will undoubtedly continue to contribute to the discovery of novel and effective therapies for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. chempanda.com [chempanda.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcgill.ca [mcgill.ca]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. 4214-76-0 | CAS DataBase [m.chemicalbook.com]

- 9. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 10. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

A-Technical-Guide-to-the-Theoretical-Study-of-Fluorinated-Pyridines'-Electronic-Properties

-An-In-depth-Whitepaper-for-Researchers-and-Drug-Development-Professionals-

This whitepaper provides a comprehensive technical overview of the theoretical methodologies used to study the electronic properties of fluorinated pyridines. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of these important heterocyclic compounds. The guide details common quantum chemical calculation protocols, summarizes key quantitative data on electronic properties, and illustrates the fundamental concepts and workflows involved in these theoretical studies.

1.-Introduction

Fluorinated N-heterocycles are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine into a pyridine ring can dramatically alter its physical, chemical, and biological properties, including stability, basicity, and intermolecular interactions.[1] These changes stem from fluorine's unique electronic characteristics: it is the most electronegative element, yet it is a relatively small atom with minimal steric hindrance.[2][3] Consequently, fluorination provides a powerful tool to fine-tune molecular properties for specific applications, such as enhancing metabolic stability and bioavailability of drug candidates or modifying the electronic characteristics of organic materials.[4]

Theoretical and computational studies are indispensable for understanding and predicting the effects of fluorination.[5] By employing quantum chemical methods, researchers can gain detailed insights into how the number and position of fluorine substituents influence the electronic structure of the pyridine ring. This knowledge is crucial for the rational design of novel pharmaceuticals and advanced materials.

2.-Theoretical-Methodologies

The investigation of the electronic properties of fluorinated pyridines predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy for medium-sized organic molecules.[6][7][8]

2.1.-Density-Functional-Theory-(DFT)

DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the central quantity is the electron density rather than the complex many-electron wavefunction.[9] A typical DFT calculation involves the selection of a functional and a basis set.

-

Functionals : The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-established choice for organic molecules, often providing reliable results for geometries and electronic properties.[10][11][12][13]

-

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of a calculation is highly dependent on the basis set used. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed.[14] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for systems with lone pairs and for calculating properties like polarizability.[15][16]

2.2.-Computational-Workflow

A standard computational workflow for analyzing the electronic properties of a fluorinated pyridine derivative involves several key steps, as illustrated in the diagram below.[4][17] This process ensures that the calculated properties correspond to a stable molecular conformation.

2.3.-Key-Calculated-Properties

Several key properties are calculated to understand the electronic nature of fluorinated pyridines:

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transitions.[18] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and is related to the energy required for electronic excitation.[3][19]

-

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[1][20][21][22] This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[23]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges and the study of hyperconjugative interactions.[15][18][24] It helps to quantify the charge delocalization and intramolecular charge transfer resulting from fluorination.[25]

-

Dipole Moment : The dipole moment is a measure of the overall polarity of the molecule, which is significantly influenced by the introduction of highly electronegative fluorine atoms.[26][27][28][29]

3.-Impact-of-Fluorination-on-Electronic-Properties

The substitution of hydrogen with fluorine on a pyridine ring induces significant changes in its electronic structure through a combination of inductive and mesomeric effects.

The dominant effect is the strong electron-withdrawing inductive effect (-I) of fluorine, which reduces the electron density of the pyridine ring. This generally leads to:

-

Stabilization of Molecular Orbitals : Both HOMO and LUMO energy levels are lowered.[2]

-

Increased Ionization Potential : More energy is required to remove an electron from the stabilized HOMO.

-

Changes in Basicity : The reduced electron density on the nitrogen atom typically decreases the pKa of the pyridine.

-

Creation of π-holes : In highly fluorinated systems like pentafluoropyridine, the withdrawal of electron density can create an electron-deficient (positive MEP) region above the center of the ring, altering its stacking interactions compared to pyridine.[21]

4.-Quantitative-Data-Summary

The following tables summarize key electronic properties for pyridine and various fluorinated derivatives as determined by theoretical calculations. These values illustrate the quantitative impact of the number and position of fluorine substituents.

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap (ΔE)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| Pyridine | -6.69 | -0.37 | 6.32 | [30] |

| 2-Fluoropyridine | -6.81 | -0.62 | 6.19 | [30] |

| 3-Fluoropyridine | -6.87 | -0.52 | 6.35 | [30] |

| 4-Fluoropyridine | -6.74 | -0.59 | 6.15 | [30] |

| 2,6-Difluoropyridine | -6.94 | -0.89 | 6.05 | [30] |

| 2,3,5,6-Tetrafluoropyridine | -7.26 | -1.41 | 5.85 | [30] |

| Pentafluoropyridine | -7.42 | -1.70 | 5.72 | [30] |

Note: Values are typically calculated using DFT methods (e.g., B3LYP). Absolute values can vary with the level of theory, but trends are generally consistent.

Table 2: Dipole Moment and Polarizability

| Compound | Dipole Moment (Debye) | Polarizability (ų) | Reference |

| Pyridine | 2.22 | 9.5 | [27] |

| 2-Fluoropyridine | 3.10 | 9.2 | [30] |

| 3-Fluoropyridine | 1.12 | 9.2 | [30] |

| 4-Fluoropyridine | 0.20 | 9.2 | [30] |

| Pentafluoropyridine | 1.45 | 8.6 | [30] |

Note: Polarizability reflects the ease with which the electron cloud can be distorted by an external electric field. Fluorination generally decreases polarizability.

5.-Conclusion

Theoretical studies, primarily based on Density Functional Theory, provide a powerful framework for understanding and quantifying the electronic properties of fluorinated pyridines. The introduction of fluorine substituents systematically modifies key electronic descriptors, including frontier orbital energies, charge distribution, and dipole moments, primarily through a strong inductive effect. The computational workflows and quantitative data presented in this guide offer valuable insights for researchers in medicinal chemistry and materials science, enabling the rational design of molecules with tailored electronic characteristics for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. scispace.com [scispace.com]

- 5. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. inpressco.com [inpressco.com]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 17. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. MEP [cup.uni-muenchen.de]

- 23. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 24. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 25. researchgate.net [researchgate.net]

- 26. par.nsf.gov [par.nsf.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Heterocycles in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds, present in approximately 85% of all bioactive molecules.[1][2] Their diverse structures and ability to engage in various intermolecular interactions make them ideal starting points for drug design.[3] In parallel, the introduction of fluorine into drug candidates has become a dominant strategy for enhancing pharmacological properties.[4][5] The fusion of these two powerful concepts—the incorporation of fluorine into heterocyclic frameworks—has created a highly successful and expanding class of pharmaceuticals.[4][5]

Fluorine's unique and potent properties, stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), allow it to profoundly influence a molecule's biological profile.[6] When strategically placed within a heterocyclic ring, fluorine can fine-tune a compound's metabolic stability, membrane permeability, binding affinity, and bioavailability.[6][7][8] This guide provides a technical overview of the role of fluorinated heterocycles in drug discovery, detailing their impact on drug properties, common synthetic and analytical protocols, and their application in FDA-approved therapeutics.

The Multifaceted Impact of Fluorination on Drug Properties

The introduction of one or more fluorine atoms into a heterocyclic lead compound can dramatically alter its physicochemical properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile.

Enhancing Metabolic Stability

A primary driver for fluorination is to block metabolic soft spots. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ/mol), making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 family, which are responsible for oxidative metabolism.[9][10] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can prevent unwanted hydroxylation, thereby increasing the drug's half-life and duration of action.[5][6][9]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is context-dependent. While the monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity due to fluorine's strong electron-withdrawing nature, fluoro-arenes are typically more lipophilic than their non-fluorinated counterparts because of the low polarizability of the C-F bond.[2][11] This allows for precise tuning of a molecule's properties to optimize its ability to cross biological membranes.[7][12]

Altering Acidity and Basicity (pKa)

Fluorine's powerful inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] For instance, placing a fluorine atom near a basic nitrogen in a heterocycle reduces its basicity. This modulation is crucial for improving bioavailability, as a less basic compound will be less protonated at physiological pH, allowing the neutral form to more readily permeate cell membranes.[6][9]

Improving Binding Affinity and Selectivity

Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms. It can participate in favorable electrostatic interactions, including dipole-dipole and dipole-charge interactions.[3][13] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[13] The substitution of hydrogen with fluorine can also induce conformational changes in the molecule, locking it into a bioactive conformation that fits more snugly into the target's binding pocket, leading to increased potency and selectivity.[3][10]

Table 1: Effects of Fluorination on Key Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks sites of oxidative metabolism by enzymes such as Cytochrome P450.[6][9][10] |

| Lipophilicity (logP) | Modulated (Increased or Decreased) | Effect is context-dependent. Fluoro-arenes are more lipophilic, while fluoro-alkyl groups can decrease lipophilicity.[2][11] |

| Acidity/Basicity (pKa) | Decreased Basicity, Increased Acidity | The high electronegativity of fluorine withdraws electron density from nearby functional groups.[6][9][10] |

| Binding Affinity | Often Increased | Can engage in unique interactions (dipole-dipole, H-bonds) and induce favorable conformations for target binding.[3][13] |

| Membrane Permeability | Generally Improved | Modulation of pKa and lipophilicity leads to a higher concentration of the neutral, membrane-permeable species.[7][12] |

| Bioavailability | Often Increased | A cumulative result of improved metabolic stability, permeability, and optimized pKa.[9][12] |

Logical Flow of Fluorine's Influence in Drug Design

Caption: Logical relationships of fluorine's properties.

Fluorinated Heterocycles in FDA-Approved Drugs

The success of this strategy is evidenced by the large number of fluorinated heterocyclic drugs on the market, treating a wide range of diseases from cancer to infectious diseases.[1][7] Between 2016 and 2022 alone, a significant number of new chemical entities approved by the FDA contained both a heterocyclic core and at least one fluorine atom.[1]

Table 2: Selected FDA-Approved Fluorinated Heterocyclic Drugs

| Drug Name | Heterocyclic Core | Therapeutic Area | Key Quantitative Data (Example) |

| Sotorasib | Pyridine, Pyrimidine | Oncology (KRAS G12C Inhibitor) | Covalently binds to KRAS G12C |

| Lenacapavir | Pyrimidine, Pyrazole | Antiviral (HIV-1 Capsid Inhibitor) | Potent anti-HIV-1 activity with picomolar range potency.[14] |

| Oteseconazole | Tetrazole, Pyridine | Antifungal | Treats recurrent vulvovaginal candidiasis |

| Vericiguat | Pyridine, Pyrimidine | Cardiovascular (Heart Failure) | Stimulator of soluble guanylate cyclase (sGC) |

| Lapatinib | Quinazoline, Furan | Oncology (HER2/EGFR Inhibitor) | Improved cellular activity and pharmacokinetics compared to non-fluorinated versions.[10] |

| 5-Fluorouracil | Pyrimidine | Oncology (Antimetabolite) | A foundational chemotherapy agent |

Experimental Protocols

The synthesis and evaluation of novel fluorinated heterocycles require specialized methodologies.

Synthesis Protocol: Silver-Catalyzed Cyclization for Fluorinated Pyrazoles

This protocol is representative of modern methods for constructing fluorinated heterocycles, specifically a silver-catalyzed regioselective one-pot cyclization.[15]

Objective: To synthesize 3,5-bis(fluoroalkyl)pyrazoles via a [3+2] cycloaddition reaction.

Materials:

-

Difluoromethyl or trifluoromethyl hydrazonoyl bromides

-

Trifluoromethyl-substituted alkenes

-

Silver catalyst (e.g., AgF)

-

Anhydrous solvent (e.g., tert-butyl methyl ether)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Equipment:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Flash chromatography system for purification

-

NMR spectrometer and Mass Spectrometer for characterization

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, add the silver catalyst to a dried reaction flask containing a stir bar.

-

Reagent Addition: Add the anhydrous solvent, followed by the trifluoromethyl-substituted alkene and the hydrazonoyl bromide derivative.

-

Reaction: Stir the mixture at the designated temperature (e.g., room temperature or elevated) and monitor the reaction progress using Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.[15]

-

Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired fluorinated pyrazole.[15]

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Assay Protocol: Cellular Uptake Analysis

After synthesis, it is crucial to determine if the compound can enter cells to reach its target.

Objective: To quantify the cellular uptake of a novel fluorinated heterocyclic drug candidate in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Fluorinated test compound

-

Cell lysis buffer

-

Microplate reader or appropriate analytical instrument

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

High-Resolution Continuum Source Molecular Absorption Spectrometer (HR-CS MAS) for fluorine quantification.[16]

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specific time period (e.g., 2, 6, 24 hours).

-

Cell Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any compound that is not internalized.

-

Cell Lysis: Add cell lysis buffer to each well to break open the cells and release the intracellular contents.

-

Quantification:

-

Collect the cell lysate.

-

Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) for normalization.

-

Quantify the amount of fluorine in the lysate using a highly sensitive method like HR-CS MAS. The limit of detection for fluorine can be as low as 5.79 pg.[16]

-

-

Data Analysis: Calculate the cellular uptake of the compound, typically expressed as picograms or nanomoles of compound per milligram of total cellular protein.

General Experimental Workflow in Drug Discovery

Caption: Experimental workflow for drug discovery.

Drug-Target Interaction Model

Caption: Fluorinated inhibitor blocking an enzyme's active site.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic scaffolds is a proven and powerful tool in drug discovery.[4] By leveraging fluorine's unique properties, medicinal chemists can overcome common challenges related to metabolic instability, poor bioavailability, and off-target effects.[6][8] The continued development of novel synthetic fluorination methods will undoubtedly expand the chemical space available to researchers, enabling the creation of even more sophisticated and effective therapeutics.[15][17] While challenges remain, such as the potential for C-F bond instability in certain contexts and the complexity of synthesis, the future of fluorinated heterocycles in medicine is bright, promising a continued pipeline of innovative drugs to address unmet medical needs.[5][18]

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 16. A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-fluoro-2-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 6-chloro-2-methyl-3-nitropyridine. This method offers a straightforward and efficient route to the desired fluorinated pyridine derivative. The protocol includes reaction conditions, purification methods, and characterization data.

Introduction

Fluorinated pyridine scaffolds are of significant interest in drug discovery and development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1] The target molecule, this compound, serves as a key building block for more complex molecules.[2] The synthesis route described herein is based on the nucleophilic aromatic substitution of the chlorine atom in 6-chloro-2-methyl-3-nitropyridine with a fluoride ion. The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the 6-position, making the chlorine atom a good leaving group.

Reaction Scheme

The synthesis proceeds in a single step from the chlorinated precursor.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Chloro-2-methyl-3-nitropyridine | ≥98% | Commercially available |

| Potassium Fluoride (spray-dried) | Anhydrous, ≥99% | Commercially available |

| Sulfolane | Anhydrous, ≥99% | Commercially available |

| Ethyl acetate | ACS Grade | Commercially available |

| Hexanes | ACS Grade | Commercially available |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially available |

| Silica Gel | 230-400 mesh | Commercially available |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with a hotplate

-

Thermometer

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 6-chloro-2-methyl-3-nitropyridine (10.0 g, 57.9 mmol) and spray-dried potassium fluoride (5.0 g, 86.9 mmol).

-

Solvent Addition: Add anhydrous sulfolane (50 mL) to the flask.

-

Reaction: Heat the reaction mixture to 180-190 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-